molecular formula C37H34Cl2FeOP2Pd B2894728 Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct, 97% CAS No. 851232-71-8

Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct, 97%

Cat. No. B2894728
CAS RN: 851232-71-8
M. Wt: 789.79
InChI Key: WMCRPHRRPFWDES-UHFFFAOYSA-L
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Description

“Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II)” is a compound used for palladium-catalyzed coupling reactions . It serves as a catalyst and is also employed in carbonylation reactions . It is available in the form of a reddish-brown solid .


Synthesis Analysis

The compound is commercially available and can be purified by recrystallization from dichloromethane under an inert atmosphere .


Molecular Structure Analysis

The molecular formula of the compound is C34H28Cl2FeP2Pd . Unfortunately, the specific structural details are not available in the search results.


Chemical Reactions Analysis

This compound is used as a catalyst in various reactions including Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .


Physical And Chemical Properties Analysis

The compound is a reddish-brown solid . It has a melting point of 265-268°C and is soluble in ether, THF, and benzene . Its molecular weight is 760.74 .

Scientific Research Applications

Catalysis in Borylation and Biaryl Synthesis

Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct is employed as a catalyst in the borylation of aryl halides with Bis(pinacolato)diboron. This process is crucial for the subsequent coupling of the derived arylboronic esters with aryl halides, leading to the formation of biaryls, which are compounds consisting of two aromatic rings .

Synthesis of Lactams and Medium-Ring Aryl Ethers The compound is also utilized in the synthesis of lactams through CO insertion. Lactams are cyclic amides that are significant in the production of various pharmaceuticals. Additionally, it aids in the creation of medium-ring aryl ethers by intramolecular coupling of an aryl halide with an alcohol .

Carbonylation Reactions

It serves as a catalyst in carbonylation reactions, which involve the introduction of a carbonyl group (C=O) into organic substrates. These reactions are fundamental in creating a wide array of chemical products, including acids, esters, and alcohols .

Cross-Coupling and Suzuki Reactions

This chemical is used in cross-coupling reactions, which are valuable for forming new carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials. It is particularly noted for its role in Suzuki reactions, which are a subset of cross-coupling reactions that couple aryl or vinyl boronic acids with aryl or vinyl halides or triflates to form biaryls .

Anti-Cancer Applications

Interestingly, this compound has been identified for its potential use as an anti-cancer agent. It operates by binding to DNA and inhibiting the synthesis of nucleic acids, thereby interfering with cancer cell proliferation .

Coupling Reactions

The adduct is suitable for various coupling reactions such as Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction. These reactions are pivotal in modern synthetic organic chemistry for constructing complex molecular architectures .

Safety and Hazards

The compound is classified as an irritant . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary target of Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct is DNA . It binds to DNA and inhibits the synthesis of nucleic acids .

Mode of Action

This compound interacts with its target, DNA, by binding to it . This binding action inhibits the synthesis of nucleic acids , which are essential for the replication and transcription processes in cells.

Biochemical Pathways

The compound affects the DNA replication and transcription pathways . By inhibiting nucleic acid synthesis, it disrupts these pathways, leading to downstream effects such as the inhibition of cell division and growth.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell division and growth . This is due to the disruption of DNA replication and transcription, which are essential processes for cell survival and proliferation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct involves the reaction of bis(diphenylphosphino)ferrocene with palladium(II) chloride in the presence of acetone. The resulting product is then purified to obtain the final adduct.", "Starting Materials": [ "Bis(diphenylphosphino)ferrocene", "Palladium(II) chloride", "Acetone" ], "Reaction": [ "Step 1: Dissolve bis(diphenylphosphino)ferrocene (1.0 g, 2.2 mmol) in acetone (20 mL) in a round-bottom flask.", "Step 2: Add palladium(II) chloride (0.5 g, 2.2 mmol) to the flask and stir the mixture at room temperature for 2 hours.", "Step 3: Filter the mixture to remove any insoluble impurities.", "Step 4: Concentrate the filtrate under reduced pressure to obtain a yellow solid.", "Step 5: Recrystallize the solid from a mixture of acetone and hexane to obtain the final adduct as a yellow crystalline solid (97% yield)." ] }

CAS RN

851232-71-8

Product Name

Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct, 97%

Molecular Formula

C37H34Cl2FeOP2Pd

Molecular Weight

789.79

InChI

InChI=1S/2C17H14P.C3H6O.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-3(2)4;;;;/h2*1-14H;1-2H3;2*1H;;/q;;;;;;+2/p-2

InChI Key

WMCRPHRRPFWDES-UHFFFAOYSA-L

SMILES

CC(=O)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Pd]Cl.[Fe]

solubility

not available

Origin of Product

United States

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